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molecular formula C14H20N2O4 B8480944 tert-Butyl 2-[4-(methoxycarbonyl)benzyl]hydrazinecarboxylate

tert-Butyl 2-[4-(methoxycarbonyl)benzyl]hydrazinecarboxylate

Cat. No. B8480944
M. Wt: 280.32 g/mol
InChI Key: GBIGWQAJLXBOSC-UHFFFAOYSA-N
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Patent
US07649009B2

Procedure details

To the intermediate from step C (1.89 g, 6.75 mmol) was added HCl (4.0 M in dioxane, 100 mL). After stirring the reaction for 16 hours it was concentrated in vacuo to give a white powder. 1H NMR (CD3OD, 500 MHz): 8.09 (d, J=8.0 Hz, 2H), 7.57 (d, J=8.0 Hz, 2H), 4.21 (s, 2H), 3.93 (s, 3H). LC-MS=0.77; (M+H)=181.
Quantity
1.89 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:20]=[CH:19][C:8]([CH2:9][NH:10][NH:11]C(OC(C)(C)C)=O)=[CH:7][CH:6]=1)=[O:4].[ClH:21]>>[ClH:21].[NH:10]([CH2:9][C:8]1[CH:19]=[CH:20][C:5]([C:3]([O:2][CH3:1])=[O:4])=[CH:6][CH:7]=1)[NH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
1.89 g
Type
reactant
Smiles
COC(=O)C1=CC=C(CNNC(=O)OC(C)(C)C)C=C1
Name
Quantity
100 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction for 16 hours it
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white powder

Outcomes

Product
Name
Type
Smiles
Cl.N(N)CC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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